molecular formula C5H6BrN3O2 B1524367 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid CAS No. 933690-20-1

3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid

Cat. No.: B1524367
CAS No.: 933690-20-1
M. Wt: 220.02 g/mol
InChI Key: KJAOKOYUNZGSFY-UHFFFAOYSA-N
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Description

3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid is an organic compound with the molecular formula C5H6BrN3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid typically involves the reaction of 3-bromo-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where the triazole ring is brominated, followed by the introduction of the propanoic acid moiety under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce triazole N-oxides.

Scientific Research Applications

3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-1,2,4-triazole: A simpler derivative without the propanoic acid moiety, used as a ligand for transition metals.

    1H-1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group, but without the bromine atom.

Uniqueness

3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid is unique due to the presence of both the bromine atom and the propanoic acid group, which confer distinct reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAOKOYUNZGSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679643
Record name 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933690-20-1
Record name 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid
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